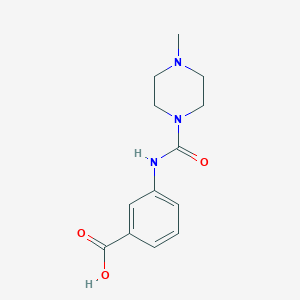

3-(4-Methylpiperazine-1-carboxamido)benzoic acid

Description

3-(4-Methylpiperazine-1-carboxamido)benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine carboxamide substituent at the meta position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and membrane permeability .

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-5-7-16(8-6-15)13(19)14-11-4-2-3-10(9-11)12(17)18/h2-4,9H,5-8H2,1H3,(H,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEVRDDMHCSSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazine-1-carboxamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

3-(4-Methylpiperazine-1-carboxamido)benzoic acid has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Employed in the study of biological processes and interactions at the molecular level.

Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

a) Piperazine Amides ()

Compounds such as (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone and (2E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one share a piperazine core but differ in substituents. Key comparisons include:

- Solubility : The methylpiperazine group in 3-(4-Methylpiperazine-1-carboxamido)benzoic acid improves aqueous solubility compared to phenyl-substituted piperazines, which exhibit higher lipophilicity.

- Bioactivity: Piperazine amides with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced anti-parasitic activity against Trypanosoma cruzi, whereas the methylpiperazine-carboxamido group may favor hydrogen bonding with target proteins .

b) N-Phenylpiperazine-1-carboxamide Analogues ()

These compounds, synthesized via coupling of benzo[b][1,4]oxazin-3(4H)-one scaffolds with piperazine, highlight the role of aromatic substituents. For example:

Benzoic Acid Derivatives with Substituent Variations

a) 3-(Dimethylamino)benzoic Acid ()

- Acidity: The dimethylamino group at the meta position increases electron density on the aromatic ring, raising the pKa (≈2.5) compared to unsubstituted benzoic acid (pKa ≈4.2). In contrast, the methylpiperazine-carboxamido group in the target compound introduces both electron-donating (methyl) and electron-withdrawing (carboxamide) effects, resulting in intermediate acidity .

- Reactivity: The bulkier piperazine group in the target compound may sterically hinder electrophilic substitution reactions compared to dimethylamino derivatives.

b) 3-(4-Fluorophenyl)benzoic Acid ()

- Lipophilicity : The fluorophenyl group increases logP (≈2.8) compared to the target compound’s methylpiperazine-carboxamido group (predicted logP ≈1.5), as calculated using SwissADME .

- Metabolism : Fluorine substitution slows oxidative metabolism, whereas the methylpiperazine group may undergo N-demethylation or glucuronidation, as suggested by QSAR studies in .

Piperazine-Containing Drug Candidates

a) Pyrimidine-Piperazine Carboxylic Acid ()

Compound 14 (6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid) shares a piperazine-carboxylic acid motif. Key differences include:

- Synthesis : The target compound lacks a pyrimidine ring, simplifying synthesis compared to the multi-step palladium-catalyzed amination in .

- Physicochemical Properties : The trifluoromethyl group in compound 14 enhances metabolic stability but reduces solubility, whereas the methylpiperazine group balances solubility and permeability .

b) Dichlorophenyl-Piperazine Derivatives ()

Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide exhibit high dopamine D3 receptor affinity. In contrast, the target compound’s benzoic acid backbone may favor interactions with carboxylate-binding enzymes or transporters.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Predicted using SwissADME and analogous data.

Biological Activity

3-(4-Methylpiperazine-1-carboxamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a 4-methylpiperazine group via a carboxamide bond. Its molecular formula is CHNO, with a molecular weight of approximately 220.27 g/mol. The unique structural features facilitate interactions with various biological targets, making it a candidate for therapeutic development.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been tested against the late-stage gametocytes of Plasmodium falciparum, demonstrating potent activity in the single-digit nanomolar range.

- Binding Interactions : The compound's ability to bind to active sites or allosteric sites on target proteins modulates their activity, influencing various biochemical pathways.

Antimicrobial Activity

This compound has been explored for its potential as an antimicrobial agent . It shows promise in inhibiting various microbial infections, leveraging its structural attributes to interact with microbial enzymes and receptors.

Antimalarial Properties

The compound has garnered attention for its antimalarial properties , particularly against Plasmodium falciparum. In studies, it exhibited significant potency, indicating its potential as a lead compound for developing new antimalarial therapies .

Antiproliferative Effects

In vitro studies have suggested that this compound may possess antiproliferative effects against cancer cells. Research indicates that derivatives of benzoic acid can activate protein degradation pathways, which are crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimalarial Activity : A study demonstrated that the compound effectively inhibited late-stage gametocytes of Plasmodium falciparum, achieving an IC in the nanomolar range. This positions it as a promising candidate for further development as an antimalarial agent.

- Antiproliferative Studies : Another investigation focused on the antiproliferative effects of benzoic acid derivatives, including this compound. The findings suggested that these compounds could enhance protein degradation systems, potentially leading to reduced cancer cell viability .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methylpiperazine-1-carboxamido)benzoic acid | CHNO | Contains an additional amine group; used in pharmaceuticals. |

| 2-(4-Methylpiperazine-1-carboxamido)benzoic acid | CHNO | Similar structure with a different position of the carboxamide. |

| 3-(4-methyl-piperazin-1-ylmethyl)-benzoic acid | CHNO | Features a piperazine ring with a methyl substituent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.